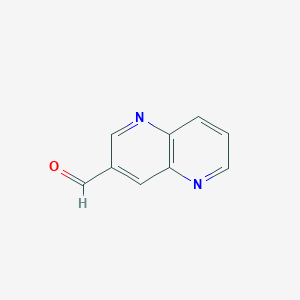

1,5-Naphthyridine-3-carbaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

1,5-naphthyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c12-6-7-4-9-8(11-5-7)2-1-3-10-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAOABMVKXVXKFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)C=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678410 | |

| Record name | 1,5-Naphthyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959617-49-3 | |

| Record name | 1,5-Naphthyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of the 1,5 Naphthyridine Heterocyclic System in Organic Synthesis

The 1,5-naphthyridine (B1222797) framework is a prominent heterocyclic system consisting of two fused pyridine (B92270) rings. nih.govrsc.org This arrangement of nitrogen atoms imparts distinct electronic and chemical properties to the molecule, making it a privileged scaffold in the design of new compounds. nih.govnih.gov The synthesis of the 1,5-naphthyridine core can be achieved through various classical methods, including the Skraup and Friedländer reactions, which involve the cyclization of aminopyridine derivatives with carbonyl compounds. nih.govmdpi.comnih.gov Modern synthetic strategies also employ cycloaddition reactions and cross-coupling methodologies to construct this versatile heterocyclic system. nih.govresearchgate.net

The inherent chemical reactivity of the 1,5-naphthyridine system allows for a range of functionalization reactions. These include electrophilic and nucleophilic substitutions, oxidations, reductions, and modifications of side chains, providing access to a diverse library of substituted 1,5-naphthyridine derivatives. nih.govnih.gov This synthetic accessibility and the ability to fine-tune its properties have established the 1,5-naphthyridine scaffold as a cornerstone in the development of new chemical entities. mdpi.comencyclopedia.pub

Significance of the Aldehyde Moiety in Diverse Chemical Transformations

The aldehyde functional group (–CHO) is a cornerstone of organic synthesis, renowned for its high reactivity and versatility. numberanalytics.com Characterized by a carbonyl group (C=O) bonded to a hydrogen atom, aldehydes are highly susceptible to nucleophilic attack at the electrophilic carbonyl carbon. numberanalytics.combritannica.comsolubilityofthings.com This reactivity allows aldehydes to participate in a vast array of chemical transformations, serving as crucial intermediates in the construction of more complex molecular architectures. britannica.com

Aldehydes are generally more reactive than ketones due to reduced steric hindrance and the greater partial positive charge on the carbonyl carbon. chemistrytalk.orglibretexts.org This heightened reactivity makes them ideal substrates for a multitude of reactions, including:

Nucleophilic Addition Reactions: Aldehydes readily react with a wide range of nucleophiles, such as Grignard reagents, organolithium compounds, and cyanides, to form alcohols and other functional groups. numberanalytics.comsolubilityofthings.comlibretexts.org

Oxidation and Reduction: Aldehydes can be easily oxidized to carboxylic acids or reduced to primary alcohols, providing a straightforward means of interconverting functional groups. numberanalytics.com

Condensation Reactions: They undergo condensation reactions with amines and related compounds to form imines (Schiff bases) and enamines, which are important intermediates in various synthetic pathways. solubilityofthings.comlibretexts.org

Wittig Reaction: The reaction of an aldehyde with a phosphorus ylide (Wittig reagent) is a powerful method for the formation of alkenes.

The aldehyde group's capacity to undergo these and many other transformations solidifies its role as a pivotal functional group in the synthetic organic chemist's toolbox.

Overview of Research Trajectories Pertaining to 1,5 Naphthyridine 3 Carbaldehyde

Strategies for the Construction of the 1,5-Naphthyridine Corenih.govmdpi.commdpi.comnih.gov

The construction of the 1,5-naphthyridine scaffold can be broadly categorized into two main approaches: cyclization-based methods and cycloaddition reactions. nih.gov These strategies offer versatile pathways to a wide range of substituted 1,5-naphthyridines.

Cyclization-Based Approachesnih.govmdpi.commdpi.comnih.gov

Cyclization reactions are a cornerstone in the synthesis of 1,5-naphthyridines, involving the formation of one of the pyridine (B92270) rings onto a pre-existing pyridine ring. nih.gov Classical methods such as the Friedländer and Skraup syntheses are prominent examples of this approach. nih.govnih.gov

Friedländer Synthesis and its Variantsnih.govresearchgate.netmdpi.comnih.gov

The Friedländer synthesis is a well-established method for constructing quinoline (B57606) and, by extension, naphthyridine ring systems. wikipedia.orgjk-sci.com It involves the condensation of a 2-aminopyridine (B139424) derivative containing a carbonyl group with a compound containing a reactive methylene (B1212753) group. wikipedia.orgjk-sci.com This reaction is typically catalyzed by acids or bases. jk-sci.com

A modified Friedländer reaction has been utilized to prepare benzo[b] nih.govresearchgate.netnaphthyridine derivatives. nih.gov For instance, the reaction of 3-aminoquinaldehyde with 2-acetylpyridine (B122185) in the presence of sodium hydroxide (B78521) in ethanol (B145695) yields 2-(pyridin-2-yl)benzo[b] nih.govresearchgate.netnaphthyridine. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| 3-Aminoquinaldehyde | 2-Acetylpyridine | NaOH, Ethanol | 2-(Pyridin-2-yl)benzo[b] nih.govresearchgate.netnaphthyridine |

| 3-Aminoquinoline-2-carboxylate | DMF acetal, then acetonitrile (B52724) anion, then POCl₃ | - | Benzo[b] nih.govresearchgate.netnaphthyridine derivative |

This table illustrates examples of the Friedländer synthesis and its variants for preparing fused 1,5-naphthyridine systems.

Another variation involves the reaction of 3-aminoquinoline-2-carboxylate with DMF acetal, followed by reaction with the acetonitrile anion and subsequent chlorination to yield a benzo[b] nih.govresearchgate.netnaphthyridine derivative. nih.gov

Skraup Synthesis and Analogous Protocolsnih.govmdpi.commdpi.comnih.gov

The Skraup synthesis is a classic method for producing quinolines and has been adapted for the synthesis of 1,5-naphthyridines. nih.govwikipedia.org The reaction typically involves heating a 3-aminopyridine (B143674) with glycerol (B35011), sulfuric acid, and an oxidizing agent. nih.govwikipedia.org The first synthesis of an unsubstituted 1,5-naphthyridine was achieved by adapting the Skraup quinoline synthesis to 3-aminopyridine. nih.gov

Various catalysts and conditions have been explored to improve the Skraup reaction for 1,5-naphthyridine synthesis. For example, using iodine as a catalyst in a dioxane/water mixture has shown good results. nih.gov Other oxidizing agents like NaNO₂, KI, KIO₃, MnO₂, or KMnO₄ have also been employed. nih.gov

A scalable synthesis of 3-hydroxy-1,5-naphthyridine-4-carbaldehyde utilized a Skraup reaction of 3-amino-5-methoxy-4-methyl-pyridine to form the corresponding 1,5-naphthyridine intermediate. thieme-connect.com Similarly, naphtho[2,1-b] nih.govresearchgate.netnaphthyridines have been prepared via the Skraup synthesis starting from 2-aminobenzo[f]quinoline with glycerol in the presence of an oxidant. nih.gov

| Starting Material | Reagents | Product |

| 3-Aminopyridine | Glycerol, H₂SO₄, Oxidizing Agent (e.g., nitrobenzene) | 1,5-Naphthyridine |

| 3-Amino-5-methoxy-4-methyl-pyridine | Glycerol, H₂SO₄, Sodium 3-nitrobenzenesulfonate | 3-Methoxy-4-methyl-1,5-naphthyridine |

| 2-Aminobenzo[f]quinoline | Glycerol, Nitrobenzene, Oleum | Naphtho[2,1-b] nih.govresearchgate.netnaphthyridine |

This table provides examples of the Skraup synthesis for the preparation of 1,5-naphthyridine and its fused derivatives.

Semmler-Wolff Rearrangement

The Semmler-Wolff rearrangement is another classical method that has been mentioned as a synthetic protocol for the construction of the main 1,5-naphthyridine scaffold. nih.gov This reaction typically involves the acid-catalyzed rearrangement of α,β-unsaturated oximes to form aromatic amines. While mentioned in reviews, specific examples of its application for the direct synthesis of this compound or its close precursors are less commonly detailed in recent literature compared to the Friedländer and Skraup syntheses.

Cycloaddition Reactions in 1,5-Naphthyridine Formationnih.govmdpi.comnih.gov

Cycloaddition reactions, particularly the Povarov reaction, provide an effective route to tetrahydro-1,5-naphthyridine derivatives, which can then be aromatized to the corresponding 1,5-naphthyridines. nih.gov

Povarov Reactions

The Povarov reaction is an aza-Diels-Alder reaction that has been successfully employed for the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivatives. nih.gov This reaction typically involves the [4+2] cycloaddition of an imine, generated in situ from a 3-aminopyridine and an aldehyde, with an alkene. nih.govmdpi.com Lewis acids, such as boron trifluoride etherate (BF₃·Et₂O), are often used to catalyze the reaction. mdpi.commdpi.com

For instance, a series of 4-phenyl-1,2,3,4-tetrahydro-1,5-naphthyridines were synthesized via the Povarov reaction between imines (from 3-aminopyridines and aldehydes) and styrenes. nih.gov Subsequent aromatization of these tetrahydro-1,5-naphthyridines afforded the corresponding 4-phenyl-1,5-naphthyridines. nih.gov This methodology has also been extended to the synthesis of more complex fused systems, such as indeno[2,1-c] nih.govresearchgate.netnaphthyridines and quinolino[4,3-b] nih.govresearchgate.netnaphthyridines. mdpi.comnih.gov

| Amine Component | Aldehyde Component | Alkene Component | Catalyst | Product (after aromatization) |

| 3-Aminopyridine | Various aldehydes | Styrenes | Lewis Acid | 4-Phenyl-1,5-naphthyridines |

| 3-Pyridylamine | Various aldehydes | Indene | BF₃·Et₂O | 7H-Indeno[2,1-c] nih.govresearchgate.netnaphthyridine derivatives |

| 3-Aminopyridines | Unsaturated aldehydes | - (intramolecular) | BF₃·Et₂O | Quinolino[4,3-b] nih.govresearchgate.netnaphthyridines |

This table showcases the utility of the Povarov reaction in synthesizing various 1,5-naphthyridine derivatives.

An innovative iodine-mediated formal [3+2+1] cycloaddition, which is a Povarov-type reaction, has been developed for the synthesis of substituted quinolines and could potentially be adapted for 1,5-naphthyridines. organic-chemistry.org This method uniquely activates the methyl group of methyl ketones. organic-chemistry.org

Synthetic Routes to this compound and its Analogs

The synthesis of this compound and its derivatives is a key area of research due to the significant biological activities exhibited by this class of compounds. Various synthetic methodologies have been developed to construct the 1,5-naphthyridine core and introduce the crucial carbaldehyde functionality. These methods range from classical cycloaddition reactions to modern catalytic approaches, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

Spectroscopic and High Resolution Structural Elucidation of 1,5 Naphthyridine 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. For 1,5-Naphthyridine-3-carbaldehyde, a combination of one-dimensional and two-dimensional NMR techniques provides a complete assignment of its proton and carbon skeletons.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehydic proton and the five aromatic protons of the naphthyridine ring. The aldehydic proton (CHO) is anticipated to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.

The aromatic protons will show a more complex pattern of splitting due to spin-spin coupling. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the aldehyde group. Protons on the pyridine (B92270) ring bearing the aldehyde will be more deshielded than those on the other pyridine ring. Based on data for related 1,5-naphthyridine (B1222797) derivatives, the expected chemical shifts and coupling constants can be predicted. acs.orgnih.gov

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 9.2 - 9.4 | s | - |

| H-4 | 8.8 - 9.0 | s | - |

| H-6 | 9.0 - 9.2 | dd | J = 4.0-5.0, 1.5-2.0 |

| H-7 | 7.7 - 7.9 | dd | J = 8.0-9.0, 4.0-5.0 |

| H-8 | 8.4 - 8.6 | dd | J = 8.0-9.0, 1.5-2.0 |

| CHO | 9.9 - 10.1 | s | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum of this compound will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon of the aldehyde group (C=O) is expected to be the most downfield signal, typically in the range of δ 190-200 ppm. The chemical shifts of the aromatic carbons are influenced by their position relative to the nitrogen atoms and the aldehyde substituent. Data for the parent 1,5-naphthyridine provides a baseline for these assignments. chemicalbook.com

Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) would be instrumental in distinguishing between quaternary carbons, CH, and CH₂ groups. For this compound, DEPT-90 would show signals for the five CH carbons, while DEPT-135 would show positive signals for the CH carbons and no signals for the quaternary carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 152 - 155 |

| C-3 | 135 - 138 |

| C-4 | 140 - 143 |

| C-4a | 138 - 141 |

| C-5 | 148 - 151 |

| C-6 | 123 - 126 |

| C-7 | 136 - 139 |

| C-8 | 121 - 124 |

| C-8a | 145 - 148 |

| CHO | 190 - 193 |

Note: These are predicted values based on data from related compounds and may vary.

Two-dimensional NMR experiments are crucial for unambiguously assigning the complex proton and carbon signals.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. Cross-peaks would be expected between H-6 and H-7, H-7 and H-8, and H-6 and H-8, confirming their positions on the same pyridine ring. The absence of correlations for the aldehydic proton and the protons on the other ring would further solidify their assignments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal, for instance, H-2 to C-2, H-4 to C-4, etc.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde group and the aromatic naphthyridine system.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| C-H (aldehyde) | Stretching | ~2820 and ~2720 (two bands) |

| C=O (aldehyde) | Stretching | 1690 - 1715 |

| C=N (aromatic) | Stretching | 1600 - 1650 |

| C=C (aromatic) | Stretching | 1400 - 1600 |

| C-H (aromatic) | Bending (out-of-plane) | 750 - 900 |

The presence of a strong band in the 1690-1715 cm⁻¹ region is a clear indicator of the aldehyde carbonyl group. The pair of weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi resonance) are characteristic of the C-H stretch of an aldehyde and are diagnostic. The aromatic C=C and C=N stretching vibrations will appear in the 1400-1650 cm⁻¹ region, and the pattern of C-H out-of-plane bending bands in the fingerprint region can provide further information about the substitution pattern of the aromatic rings. researchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound (C₉H₆N₂O), the calculated monoisotopic mass is 158.0480 Da. uni.lu High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecular ion.

The fragmentation pattern in electron ionization (EI) mass spectrometry would be expected to show characteristic losses. A common fragmentation for aromatic aldehydes is the loss of a hydrogen atom (M-1) to form a stable acylium ion, and the loss of the entire formyl group (M-29) as a CHO radical.

Table 4: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 159.05530 |

| [M+Na]⁺ | 181.03724 |

| [M-H]⁻ | 157.04074 |

| [M+NH₄]⁺ | 176.08184 |

| [M+K]⁺ | 197.01118 |

| [M+H-H₂O]⁺ | 141.04528 |

Data sourced from PubChem. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the extensive conjugated system of the naphthyridine ring and the aldehyde group. The presence of non-bonding electrons on the nitrogen and oxygen atoms also allows for n → π* transitions.

The UV-Vis spectra of naphthyridines typically show multiple absorption bands. researchgate.net For 1,5-naphthyridine itself, bands are observed corresponding to π → π* transitions. The introduction of the aldehyde group, a chromophore, is expected to cause a bathochromic (red) shift of these bands due to the extension of the conjugated system. The n → π* transitions, which are generally weaker, are also expected and may be observed as a shoulder on the longer wavelength side of the more intense π → π* bands. The exact positions and intensities of these bands would be dependent on the solvent used. youtube.com

Table 5: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

| π → π | Naphthyridine ring system, C=O | 250 - 350 |

| n → π | N, C=O | > 300 |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the unequivocal method for determining the three-dimensional atomic arrangement of crystalline solids. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering a definitive understanding of the solid-state conformation of a molecule. While a crystal structure for the parent compound, this compound, is not publicly available, the structural elucidation of its derivatives by X-ray diffraction offers invaluable insights into the behavior of the 1,5-naphthyridine scaffold. The following examples showcase the application of X-ray crystallography in defining the structures of complex 1,5-naphthyridine derivatives.

A notable example involves the structural characterization of a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, ALK5. The compound, a 1,5-naphthyridine aminothiazole derivative, was co-crystallized with the kinase domain of human ALK5, and its structure was determined by X-ray crystallography. This study was pivotal in confirming the binding mode of the inhibitor, providing a solid foundation for structure-based drug design. The crystallographic data revealed the precise interactions between the 1,5-naphthyridine core and the amino acid residues of the enzyme's active site.

Another illustrative case is the synthesis and structural analysis of polynuclear silver(I) complexes with 1,5-naphthyridine. researchgate.net The crystal structures of three such complexes, namely [Ag(NO₃)(1,5-naph)]n, [Ag(CF₃COO)(1,5-naph)]n, and [Ag(CF₃SO₃)(1,5-naph)]n, were determined by single-crystal X-ray diffraction analysis. researchgate.net These studies revealed that the 1,5-naphthyridine moiety acts as a bridging ligand between two silver(I) ions. The coordination environment of the silver ions is completed by oxygen atoms from the respective anionic ligands. The detailed structural information obtained from these crystallographic analyses is crucial for understanding the coordination chemistry of the 1,5-naphthyridine ring system and for the rational design of new metal-organic frameworks and materials with specific properties.

The crystallographic data for these representative 1,5-naphthyridine derivatives are summarized in the interactive tables below, providing a glimpse into the detailed structural information that can be obtained through X-ray crystallography.

Interactive Data Table: Crystallographic Data for a 1,5-Naphthyridine Aminothiazole Derivative in Complex with ALK5

| Parameter | Value |

| CCDC Number | Not explicitly available in the provided context |

| Empirical Formula | Not explicitly available in the provided context |

| Formula Weight | Not explicitly available in the provided context |

| Crystal System | Not explicitly available in the provided context |

| Space Group | Not explicitly available in the provided context |

| a (Å) | Not explicitly available in the provided context |

| b (Å) | Not explicitly available in the provided context |

| c (Å) | Not explicitly available in the provided context |

| α (°) | Not explicitly available in the provided context |

| β (°) | Not explicitly available in the provided context |

| γ (°) | Not explicitly available in the provided context |

| Volume (ų) | Not explicitly available in the provided context |

| Z | Not explicitly available in the provided context |

| Density (calculated) (g/cm³) | Not explicitly available in the provided context |

| R-factor | Not explicitly available in the provided context |

Interactive Data Table: Crystallographic Data for Polynuclear Silver(I) Complexes with 1,5-Naphthyridine

| Compound | [Ag(NO₃)(1,5-naph)]n | [Ag(CF₃COO)(1,5-naph)]n | [Ag(CF₃SO₃)(1,5-naph)]n |

| CCDC Number | Not explicitly available in the provided context | Not explicitly available in the provided context | Not explicitly available in the provided context |

| Empirical Formula | C₈H₆AgN₃O₃ | C₁₀H₆AgF₃N₂O₂ | C₉H₆AgF₃N₂O₃S |

| Formula Weight | 300.03 | 359.03 | 409.09 |

| Crystal System | Monoclinic | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | P2₁/n | Pnma |

| a (Å) | Data not available | Data not available | Data not available |

| b (Å) | Data not available | Data not available | Data not available |

| c (Å) | Data not available | Data not available | Data not available |

| β (°) | Data not available | Data not available | Data not available |

| Volume (ų) | Data not available | Data not available | Data not available |

| Z | 4 | 4 | 4 |

| Density (calculated) (g/cm³) | Data not available | Data not available | Data not available |

| R-factor | Data not available | Data not available | Data not available |

Computational and Theoretical Investigations into 1,5 Naphthyridine 3 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of molecules. For the 1,5-naphthyridine (B1222797) class, these methods have been employed to explore electronic structure, which in turn governs reactivity and intermolecular interactions.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) is a powerful computational tool for predicting the ground state properties of molecular systems. For compounds related to 1,5-Naphthyridine-3-carbaldehyde, DFT has been utilized to understand their behavior. For instance, static quantum chemical calculations and first-principles molecular dynamics (FPMD) simulations have been applied to 1,5-naphthyridine-2,6-diol to examine proton transfer processes. nih.gov Such studies provide insights into the stability and electronic distribution within the naphthyridine core.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | (Value) eV | Indicates electron-donating ability |

| LUMO Energy | (Value) eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | (Value) eV | Relates to chemical reactivity and stability |

| Dipole Moment | (Value) Debye | Indicates overall polarity of the molecule |

Note: The values in this table are hypothetical and would require specific DFT calculations to be determined.

Ab Initio and Semi-Empirical Methods

While DFT is widely used, ab initio and semi-empirical methods also offer valuable insights. Ab initio methods, which are based on first principles without empirical parameters, have been used to study stacking interactions in the broader 1,5-naphthyridine class. nih.gov These calculations are computationally intensive but provide highly accurate results for smaller systems or specific interactions.

Semi-empirical methods, which use parameters derived from experimental data, could offer a faster, albeit less accurate, means of exploring the conformational landscape and electronic properties of this compound. However, no specific studies employing these methods for this compound have been identified.

Molecular Dynamics and Conformation Analysis

Molecular dynamics (MD) simulations are instrumental in understanding the conformational flexibility and intermolecular interactions of molecules over time. For the 1,5-naphthyridine family, MD simulations have been used in conjunction with docking studies to assess the stability of protein-ligand complexes, particularly in the context of drug design. ias.ac.in

A conformational analysis of this compound would be essential to understand the rotational barrier of the aldehyde group relative to the naphthyridine ring. This would influence its interaction with biological targets. MD simulations in different solvents could also provide insights into its solvation and aggregation behavior.

Computational Mechanistic Studies of Reactions Involving this compound

Computational studies have been performed to elucidate the mechanisms of reactions that form the 1,5-naphthyridine scaffold. For example, a combined experimental and computational investigation of the reaction between N-(3-pyridyl)aldimines and acetylenes suggested a stepwise [4+2]-cycloaddition mechanism. nih.gov

While no specific computational mechanistic studies have been found for reactions directly involving this compound as a reactant, such studies would be highly valuable. For instance, theoretical investigations could predict the stereoselectivity of nucleophilic additions to the aldehyde group or the regioselectivity of electrophilic substitution on the naphthyridine ring.

Quantitative Structure-Reactivity Relationships (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. While QSAR studies have been conducted on various naphthyridine derivatives, particularly in the context of their therapeutic potential, no specific QSAR models for this compound have been reported. tandfonline.comnih.gov

A QSAR study on a series of substituted 1,5-naphthyridine-3-carbaldehydes would require a dataset of compounds with measured biological activity or reactivity. Cheminformatics tools could then be used to calculate a wide range of molecular descriptors (e.g., topological, electronic, steric) and build a predictive model. Such a model would be invaluable for designing new derivatives with enhanced properties.

Advanced Applications of 1,5 Naphthyridine 3 Carbaldehyde in Modern Organic Synthesis

Role as a Synthetic Synthon for Diverse Heterocyclic Frameworks

1,5-Naphthyridine-3-carbaldehyde is an exemplary synthetic synthon, primarily due to the reactivity of its aldehyde group, which can participate in a wide array of condensation and cyclization reactions to generate novel, fused heterocyclic systems. researchgate.netencyclopedia.pubnih.gov

One of the most fundamental transformations is the Knoevenagel condensation, which involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group. wikipedia.org This reaction, typically catalyzed by a weak base, results in the formation of an α,β-unsaturated product, which can be a key intermediate for further cyclizations. wikipedia.org For instance, reaction with malononitrile or ethyl cyanoacetate would yield electron-deficient alkenes, primed for subsequent annulation reactions to form new rings fused to the naphthyridine core.

The Friedländer annulation is another powerful strategy for constructing fused quinoline (B57606) and related heterocyclic systems. connectjournals.comresearchgate.netacs.org In a typical Friedländer synthesis, an ortho-aminoaryl aldehyde or ketone reacts with a compound containing an α-methylene ketone. connectjournals.com While this compound itself does not possess the required ortho-amino group, its derivatives can be engineered for such transformations. More directly, it can play the role of the carbonyl component in reactions with suitable amino-functionalized heterocycles that contain an adjacent active methylene group, leading to the construction of polycyclic aromatic systems incorporating the 1,5-naphthyridine (B1222797) moiety.

The table below illustrates representative condensation reactions where this compound can act as the key electrophile.

| Reaction Type | Reactant B | Catalyst (Typical) | Product Type |

| Knoevenagel Condensation | Malononitrile | Piperidine / Acetic Acid | 2-(1,5-Naphthyridin-3-ylmethylene)malononitrile |

| Knoevenagel Condensation | Ethyl Cyanoacetate | L-proline | Ethyl 2-cyano-3-(1,5-naphthyridin-3-yl)acrylate |

| Friedländer-type Annulation | 2-Aminoacetophenone | Base (e.g., KOH) or Acid | Fused Naphthyridinyl-quinoline system |

This table presents plausible reactions based on established chemical principles for aldehydes.

Precursor for the Synthesis of Complex Natural Products and Analogues

The 1,5-naphthyridine skeleton is a core structural motif in a variety of naturally occurring alkaloids, many of which exhibit significant biological activity. mdpi.com A prominent class includes the canthinone alkaloids, which are known for their diverse pharmacological properties. The structural similarity makes this compound an attractive starting material for the synthesis of not only the natural products themselves but also novel analogues designed to probe and enhance biological function. rsc.org

While a direct total synthesis of a natural product starting from this compound is not prominently documented, its utility in creating structural analogues is significant. Synthetic strategies such as Diverted Total Synthesis (DTS) allow for the modification of a synthetic route at various stages to produce a library of related compounds. rsc.org The aldehyde group is an ideal functional handle for such strategies, allowing for the attachment of various side chains or the construction of additional rings that mimic or modify the structure of natural products like fumisoquins or pyronaridine. nih.govmdpi.com Through reactions like Wittig olefination, reductive amination, or Grignard additions, the aldehyde can be converted into a vast array of functional groups, enabling the systematic exploration of the structure-activity relationship (SAR) of natural product classes.

Building Block in Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools for generating molecular diversity with high efficiency and atom economy. nih.gov The aldehyde functionality of this compound makes it an ideal component for several well-known MCRs. eurjchem.comresearchgate.net

Biginelli Reaction: The classic Biginelli reaction is a three-component condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea. wikipedia.orgsphinxsai.comorganic-chemistry.orgillinois.edu Employing this compound in this reaction would lead to the synthesis of dihydropyrimidinones (or thiones) bearing a 1,5-naphthyridinyl substituent. These products are of high interest in medicinal chemistry as the dihydropyrimidine core is a known pharmacophore. wikipedia.orgnih.gov

Ugi Reaction: The Ugi four-component reaction (U-4CR) is another cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. nih.govnih.govrsc.org The incorporation of this compound as the aldehyde component allows for the direct installation of the naphthyridine scaffold into peptide-like structures, creating a library of complex molecules with potential biological applications. nih.govnih.gov

The use of this compound in these MCRs is summarized below.

| MCR Name | Other Components | Resulting Scaffold |

| Biginelli Reaction | β-ketoester, Urea/Thiourea | 4-(1,5-Naphthyridin-3-yl)-3,4-dihydropyrimidin-2(1H)-one/thione |

| Ugi Reaction | Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide with a 1,5-naphthyridin-3-yl side chain |

This table illustrates the potential of this compound as a component in well-established MCRs.

Design and Synthesis of Novel Ligands for Catalysis and Material Science

The nitrogen atoms in the 1,5-naphthyridine ring system are excellent coordination sites for metal ions, making naphthyridine derivatives highly effective ligands in coordination chemistry. nih.govresearchgate.net this compound serves as a straightforward precursor for the synthesis of more elaborate multidentate ligands, most commonly through the formation of Schiff bases. ijmsdr.orgnih.govnih.govorientjchem.orgekb.eg

Condensation of the aldehyde with various primary amines (e.g., aniline derivatives, amino-functionalized heterocycles, or aliphatic diamines) yields imine-containing Schiff base ligands. These ligands can offer multiple coordination sites: the imine nitrogen and one or both of the naphthyridine ring nitrogens. The resulting metal complexes, involving transition metals like copper, nickel, cobalt, or ruthenium, have potential applications in:

Homogeneous Catalysis: As catalysts for a variety of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. researchgate.net

Material Science: The rigid, planar, and electron-deficient nature of the naphthyridine core can be exploited in the design of functional materials. Metal complexes of its derivatives have been investigated for applications in organic light-emitting diodes (OLEDs) and as sensitizers in solar cells. researchgate.net

The synthesis of a representative Schiff base ligand and its subsequent metal complexation is outlined below.

| Step | Reactants | Product |

| 1. Ligand Synthesis | This compound, 2-Aminophenol | Schiff base ligand: 2-((1,5-naphthyridin-3-ylmethylene)amino)phenol |

| 2. Complexation | Schiff base ligand, Metal salt (e.g., Cu(OAc)₂) | Copper(II) complex of the Schiff base ligand |

Exploration in Organocatalytic Systems

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a third pillar of catalysis alongside metal and enzyme catalysis. Chiral amines, ureas, and thioureas are common classes of organocatalysts. The development of novel catalyst scaffolds is a continuous pursuit in this field.

While the direct application of this compound itself as an organocatalyst is not extensively reported, its structure provides a platform for the synthesis of potential organocatalysts. nih.gov For example, the aldehyde can be used as a synthetic handle to attach the naphthyridine unit to known organocatalytic motifs. Condensation with chiral primary amines or amino acids could yield chiral imines or more complex structures. The naphthyridine moiety could then influence the catalytic activity through steric or electronic effects, or by providing additional hydrogen bonding sites. This remains a promising but largely unexplored area for the application of this versatile compound.

Future Perspectives and Emerging Research Directions

Development of Stereoselective and Enantioselective Transformations

The synthesis of chiral 1,5-naphthyridine (B1222797) derivatives is a critical area of development, as the stereochemistry of these compounds often dictates their biological activity. While methods for the synthesis of racemic 1,5-naphthyridine derivatives are established, the focus is increasingly shifting towards stereoselective and enantioselective transformations.

Recent advancements have demonstrated the potential for achieving high levels of stereocontrol. For instance, the aza-Diels-Alder (Povarov) reaction has been employed to produce 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivatives in a regio- and stereoselective manner. nih.gov Similarly, enantioselective preparation of dihydro-1,5-naphthyridines has been accomplished through asymmetric hydrogenation catalyzed by chiral ruthenium diamine complexes, yielding excellent enantioselectivities. nih.gov The development of novel chiral catalysts and organocatalytic methods will be instrumental in expanding the toolbox for accessing enantiopure 1,5-naphthyridine-containing molecules. Future research will likely focus on the asymmetric functionalization of the 1,5-naphthyridine core, including the aldehyde group of 1,5-naphthyridine-3-carbaldehyde, to introduce chiral centers with high precision.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic protocols from traditional batch processes to continuous flow and automated platforms offers numerous advantages, including enhanced reaction control, improved safety, and higher throughput. nih.gov The integration of 1,5-naphthyridine synthesis with these technologies is an emerging area with significant potential.

Automated continuous flow synthesis has been successfully applied to the production of various tetrahydronaphthyridine isomers, demonstrating the modularity and scalability of this approach. nih.gov These platforms enable the rapid generation of compound libraries for screening purposes by systematically varying starting materials and reaction conditions. fu-berlin.de For the synthesis of derivatives from this compound, flow chemistry could facilitate multi-step sequences, such as condensation reactions followed by cyclizations or functional group transformations, in a streamlined and efficient manner. The development of dedicated flow reactors and integrated purification modules will be crucial for realizing the full potential of automated synthesis in this field. nih.gov

Application of Machine Learning and AI in Reaction Design

The complexity of chemical reactions presents a significant challenge for traditional, intuition-based approaches to synthesis design. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate the discovery and optimization of synthetic routes. chemcopilot.comchemai.io By analyzing vast datasets of known reactions, ML models can predict reaction outcomes, suggest optimal conditions, and even propose novel synthetic pathways. nih.gov

In the context of 1,5-naphthyridine chemistry, AI can be employed to:

Predict the reactivity of different positions on the 1,5-naphthyridine scaffold, guiding the selective functionalization of compounds like this compound.

Optimize reaction conditions for known transformations, improving yields and reducing byproducts. youtube.com

Design novel synthetic routes to complex 1,5-naphthyridine-containing targets by leveraging retrosynthesis prediction algorithms. chemcopilot.com

The integration of AI with automated synthesis platforms creates a closed-loop system where AI designs experiments, robots execute them, and the resulting data is used to refine the AI models, leading to a rapid acceleration of the research and development cycle. researchgate.net

Exploration of Photoredox and Electrochemistry in Naphthyridine Chemistry

Photoredox catalysis and electrochemistry offer mild and sustainable alternatives to traditional synthetic methods, enabling novel bond formations and functionalizations. nih.govthieme-connect.de These techniques have shown great promise in the functionalization of various heterocyclic systems and are beginning to be explored in the context of naphthyridine chemistry.

Photoredox catalysis, which utilizes visible light to initiate single-electron transfer processes, can be employed for C-H functionalization, allowing for the direct introduction of new substituents onto the 1,5-naphthyridine ring. nih.govcapes.gov.br This approach avoids the need for pre-functionalized starting materials and can proceed under mild conditions. For example, photoredox-catalyzed hydroaminoalkylation has been used in the synthesis of tetrahydronaphthyridines. nih.gov

Electrochemistry provides another avenue for controlled oxidation and reduction reactions, offering precise control over the reaction potential. thieme-connect.de This can be particularly useful for the selective transformation of functional groups on the 1,5-naphthyridine core. The development of new photocatalysts and electrochemical cells tailored for naphthyridine chemistry will be key to unlocking the full potential of these powerful techniques.

Synergistic Approaches with Supramolecular Chemistry

The unique electronic and structural features of the 1,5-naphthyridine scaffold make it an attractive building block for the construction of supramolecular assemblies. mdpi.com The ability of the nitrogen atoms to participate in hydrogen bonding and metal coordination allows for the formation of well-defined host-guest complexes and larger molecular architectures. nih.govrsc.org

The aldehyde functionality of this compound provides a reactive handle for covalent modification, enabling its incorporation into more complex supramolecular systems. For instance, it can be used to synthesize ligands for metal-organic frameworks (MOFs) or to create building blocks for self-assembling capsules and cages. The study of the host-guest chemistry of 1,5-naphthyridine derivatives can lead to the development of new sensors, catalysts, and materials with tailored properties. nih.gov The synergy between the synthetic versatility of this compound and the principles of supramolecular chemistry opens up exciting avenues for the design and creation of functional molecular systems.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,5-naphthyridine-3-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous strategies for naphthyridine derivatives can be adapted. For example, decarboxylation of 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid (via thermal decomposition in mineral oil at 315–325°C) yields 1,5-naphthyridin-4(1H)-one derivatives . To introduce the aldehyde group, formylation reactions (e.g., Vilsmeier-Haack reaction) or oxidation of hydroxymethyl intermediates could be explored. Reaction optimization (temperature, catalyst, solvent) is critical, as evidenced by an 85% yield achieved under controlled conditions for similar substrates .

Q. How can researchers determine the physicochemical properties of this compound given limited data?

- Methodological Answer : Key properties (e.g., melting point, solubility, stability) are not reported for this compound in the provided evidence. Researchers should conduct experimental characterization:

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points.

- Solubility Testing : Systematic evaluation in polar (e.g., DMSO, methanol) and nonpolar solvents.

- Stability Studies : Monitor degradation under varying pH, light, and temperature conditions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Although toxicity data for the 3-carbaldehyde derivative are unavailable, safety guidelines for 1,5-naphthyridine and its analogs emphasize:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods to avoid inhalation of toxic decomposition products (e.g., NOx, CO) during synthesis .

- Storage : Inert atmosphere (argon/nitrogen) and low temperatures (-20°C) to prevent oxidation or polymerization .

Advanced Research Questions

Q. How can researchers design experiments to investigate the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- Substrate Selection : Test reactions with amines (e.g., hydrazines for hydrazone formation) or alcohols (for acetal derivatives).

- Condition Optimization : Vary solvent polarity (e.g., DMF vs. THF), temperature, and catalysts (e.g., Lewis acids).

- Analytical Validation : Monitor reaction progress via TLC, NMR, or HPLC-MS.

- Reference studies on fused 1,5-naphthyridines suggest that electron-withdrawing groups (e.g., aldehyde) enhance reactivity in cyclization or cross-coupling reactions .

Q. How should researchers address contradictions in reported reaction yields for naphthyridine derivatives?

- Methodological Answer : Discrepancies in yields (e.g., 73–87% for sulfonylmethylation reactions ) may arise from:

- Impurity Profiles : Use HPLC or GC-MS to verify substrate purity.

- Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor desired pathways.

- Catalyst Efficiency : Screen alternative catalysts (e.g., Pd vs. Cu) for improved selectivity .

- Replicate published protocols with rigorous controls to isolate variables (e.g., moisture, oxygen sensitivity).

Q. What strategies are effective for evaluating the biological activity of this compound in drug discovery?

- Methodological Answer :

- In Vitro Assays : Screen for antimicrobial activity (e.g., MIC against Gram-positive/negative bacteria) or anticancer potential (e.g., cytotoxicity in MTT assays).

- Target Identification : Use molecular docking to predict interactions with enzymes (e.g., topoisomerases, kinases) based on structural analogs like indeno[1,5]naphthyridines .

- SAR Studies : Modify the aldehyde group to generate Schiff bases or thiosemicarbazones and compare bioactivity .

Methodological Notes for Data Interpretation

- Data Gaps : Limited ecological and toxicological data for this compound necessitate precautionary handling and further ecotoxicity testing (e.g., Daphnia magna assays) .

- Regulatory Compliance : Ensure adherence to REACH and TSCA guidelines during disposal, as naphthyridine derivatives may exhibit bioaccumulative potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。